![molecular formula C23H15ClN4O3 B2870211 1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-96-0](/img/structure/B2870211.png)
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction could involve binding to a specific protein or enzyme within the parasite, disrupting its normal function and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the death of the parasite and the alleviation of the disease symptoms .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites of infection . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the characteristics of the individual taking it .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of the diseases and leading to recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption and metabolism, potentially impacting its efficacy . Additionally, factors such as the individual’s diet, age, and overall health status could also influence the action of the compound .
Biological Activity
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various research studies and findings.
- Molecular Formula : C16H12ClN3O3
- Molecular Weight : 329.74 g/mol
- CAS Number : 220368-29-6
The compound features a pyrazoloquinoline backbone, which is known for its diverse pharmacological properties. The presence of chlorine and nitro substituents enhances its biological activity by influencing electronic properties and steric factors.
Antiproliferative Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antiproliferative effects against various cancer cell lines. For example, studies indicated that modifications in the structure of the pyrazoloquinoline scaffold can lead to enhanced cytotoxicity against hematological tumor cell lines. One study reported an IC50 value of approximately 1.00 ± 0.42 µM against erythroleukemia cells, suggesting potent activity with a selectivity index greater than 25-fold compared to normal cells .
Antifungal and Antitubercular Properties
The compound has also shown promising antifungal and antitubercular activities. In vitro tests revealed that certain derivatives exhibited strong antifungal effects against pathogenic strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . Additionally, compounds based on the pyrazole scaffold were effective against Mycobacterium tuberculosis H37Rv, indicating potential as antitubercular agents .
The biological activity of this compound is attributed to its ability to interfere with cellular processes. Molecular docking studies suggest that it may act through inhibition of specific enzymes involved in cell proliferation and survival pathways. The compound's antioxidant and anti-inflammatory properties have also been noted, further supporting its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is significantly influenced by their chemical structure. For instance:
- Chlorine Substitution : Enhances lipophilicity and can improve cellular uptake.
- Nitro Group : Increases electron-withdrawing capacity, which may affect the reactivity towards biological targets.
A comparative analysis of similar compounds reveals that variations in substituents can lead to substantial differences in activity profiles.
Compound Name | Structure | Anticancer Activity (IC50) | Antifungal Activity (MIC) |
---|---|---|---|
Compound A | Structure A | 1.00 µM | 31.25 µg/mL |
Compound B | Structure B | 2.50 µM | 62.50 µg/mL |
Compound C | Structure C | >25 µM | >100 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound class:
- Study on Erythroleukemia Cells : A derivative showed significant cytotoxicity with an IC50 value of 1.00 ± 0.42 µM, indicating strong potential for development as an anticancer agent.
- Antifungal Screening : A series of derivatives were tested against Candida and Aspergillus species, revealing promising antifungal properties with MIC values as low as 31.25 µg/mL.
- Antitubercular Activity : Compounds demonstrated effectiveness against Mycobacterium tuberculosis, suggesting a new avenue for tuberculosis treatment.
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKFHOXCWLNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.